molecular formula C9H7N3 B2550086 2-(1H-indazol-6-yl)acetonitrile CAS No. 1146323-46-7

2-(1H-indazol-6-yl)acetonitrile

Cat. No.: B2550086
CAS No.: 1146323-46-7
M. Wt: 157.176
InChI Key: LXRBXWXGPFHNAY-UHFFFAOYSA-N
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Description

2-(1H-indazol-6-yl)acetonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.176. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Development

A study by Zhang et al. (2011) discusses the synthesis of a novel triazole-linked acetyl-β-N-glucosyl anthraquinone, which exhibited remarkable blue shift absorption and fluorescence quenching in the presence of trace amounts of Cu²⁺ in acetonitrile. This behavior is attributed to intramolecular charge transfer (ICT), showcasing the potential of such compounds in developing optical and electrochemical sensors for metal ions, which could be further utilized in biosensing applications for carbohydrate-protein interactions (Yin-Jie Zhang et al., 2011).

Click Chemistry in Drug Discovery

Kolb and Sharpless (2003) highlight the role of click chemistry, a modular approach that uses reliable chemical transformations, in drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is emphasized for its high reliability and specificity. Triazole products, similar in structure to 2-(1H-indazol-6-yl)acetonitrile, demonstrate significant interactions with biological targets, hinting at their potential in medicinal chemistry and bioconjugation applications (H. Kolb & K. B. Sharpless, 2003).

Polymerization Processes

Wiesbrock et al. (2005) explored the living cationic ring-opening polymerizations of 2-oxazolines in acetonitrile at high temperatures, demonstrating the efficiency of microwave-assisted polymerization in producing well-defined polymers. This research indicates the relevance of acetonitrile and related nitriles in high-performance polymer synthesis, potentially including derivatives of this compound (F. Wiesbrock et al., 2005).

Fluorescent Probes and Imaging

Chung, Lee, and Ahn (2006) developed N-acyl-triazenes as highly selective chemodosimeters for cyanide, demonstrating significant absorption changes in acetonitrile. This study underscores the potential of indazole derivatives in creating sensitive probes for detecting specific ions, which could be applied in environmental monitoring and biological imaging (Y. Chung et al., 2006).

Anion Receptors

Sessler et al. (2004) synthesized a new diamidodipyrromethane macrocycle showing high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in acetonitrile. This suggests the application of indazole derivatives in developing selective anion receptors, possibly for environmental remediation or analytical chemistry (J. Sessler et al., 2004).

Safety and Hazards

The compound has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Properties

IUPAC Name

2-(1H-indazol-6-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-3-7-1-2-8-6-11-12-9(8)5-7/h1-2,5-6H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBXWXGPFHNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146323-46-7
Record name 2-(1H-indazol-6-yl)acetonitrile
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